Cas no 119960-04-2 (Methyl 4-{(tert-Butoxy)carbonylamino}-3-oxobutanoate)

Methyl 4-{(tert-Butoxy)carbonylamino}-3-oxobutanoate structure
119960-04-2 structure
Product Name:Methyl 4-{(tert-Butoxy)carbonylamino}-3-oxobutanoate
CAS No:119960-04-2
MF:C10H17NO5
MW:231.245683431625
MDL:MFCD18381799
CID:4577031
PubChem ID:15931647
Update Time:2025-11-01

Methyl 4-{(tert-Butoxy)carbonylamino}-3-oxobutanoate Chemical and Physical Properties

Names and Identifiers

    • 4-(Boc-amino)-3-oxobutanoic acid methyl ester
    • Methyl 4-{[(tert-Butoxy)carbonyl]amino}-3-oxobutanoate
    • methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxobutanoate
    • AKOS004910718
    • EN300-313249
    • F83965
    • 4-(Boc-amino)-3-oxobutanoicacidMethylester
    • METHYL 4-((TERT-BUTOXYCARBONYL)AMINO)-3-OXOBUTANOATE
    • 119960-04-2
    • SCHEMBL15947696
    • Methyl 4-{(tert-Butoxy)carbonylamino}-3-oxobutanoate
    • MDL: MFCD18381799
    • Inchi: 1S/C10H17NO5/c1-10(2,3)16-9(14)11-6-7(12)5-8(13)15-4/h5-6H2,1-4H3,(H,11,14)
    • InChI Key: WOBLFZAAUVEUJC-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)CC(=O)CNC(OC(C)(C)C)=O

Computed Properties

  • Exact Mass: 231.11067264g/mol
  • Monoisotopic Mass: 231.11067264g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 7
  • Complexity: 279
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 81.7Ų

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Additional information on Methyl 4-{(tert-Butoxy)carbonylamino}-3-oxobutanoate

Methyl 4-{(tert-Butoxy)carbonylamino}-3-oxobutanoate (CAS No. 119960-04-2): A Comprehensive Overview

Methyl 4-{(tert-Butoxy)carbonylamino}-3-oxobutanoate (CAS No. 119960-04-2) is a versatile compound with significant applications in the fields of chemical biology and pharmaceutical research. This compound, also known as Methyl tert-butyl carbamate 3-oxobutanoate, has garnered attention for its unique structural properties and potential therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis, biological activity, and recent research advancements of this compound.

The chemical structure of Methyl 4-{(tert-Butoxy)carbonylamino}-3-oxobutanoate is characterized by a methyl ester group, a tert-butoxycarbonyl (Boc) protecting group, and a ketone functionality. The Boc group is particularly important as it provides stability to the amino group, making the compound suitable for various synthetic transformations and biological studies. The presence of the ketone group adds to the compound's reactivity and versatility in forming new derivatives.

The synthesis of Methyl 4-{(tert-Butoxy)carbonylamino}-3-oxobutanoate typically involves several steps. One common approach is to start with the reaction of tert-butyl carbamate with an appropriate ketone or aldehyde, followed by esterification with methanol. This method ensures high yields and purity, making it a preferred choice in both academic and industrial settings. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthetic routes, reducing the use of hazardous reagents and solvents.

In terms of biological activity, Methyl 4-{(tert-Butoxy)carbonylamino}-3-oxobutanoate has shown promising results in various assays. Studies have demonstrated its potential as a precursor for the synthesis of bioactive molecules, particularly in the development of drugs targeting protein-protein interactions (PPIs). PPIs are crucial in many cellular processes, and modulating these interactions can lead to novel therapeutic strategies for diseases such as cancer and neurodegenerative disorders.

Recent research has also explored the use of Methyl 4-{(tert-Butoxy)carbonylamino}-3-oxobutanoate in the field of proteomics. The compound's ability to form stable complexes with specific proteins makes it a valuable tool for studying protein structure and function. For instance, it has been used to identify novel protein targets and to develop small molecule inhibitors that can disrupt specific PPIs. These findings have significant implications for drug discovery and personalized medicine.

Moreover, Methyl 4-{(tert-Butoxy)carbonylamino}-3-oxobutanoate has been investigated for its potential as a prodrug. Prodrugs are inactive compounds that are converted into active drugs within the body through metabolic processes. The Boc protecting group in this compound can be selectively cleaved under specific conditions, releasing the active amino acid derivative. This property makes it an attractive candidate for improving drug delivery and reducing side effects.

In clinical trials, compounds derived from Methyl 4-{(tert-Butoxy)carbonylamino}-3-oxobutanoate have shown promising results in preclinical studies. For example, one derivative has demonstrated potent antitumor activity against various cancer cell lines, including breast cancer and colorectal cancer cells. These findings highlight the potential of this compound as a lead molecule for further drug development.

The safety profile of Methyl 4-{(tert-Butoxy)carbonylamino}-3-oxobutanoate is another important aspect to consider. Preclinical toxicology studies have indicated that the compound is well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. This favorable safety profile supports its potential use in human clinical trials.

In conclusion, Methyl 4-{(tert-Butoxy)carbonylamino}-3-oxobutanoate (CAS No. 119960-04-2) is a multifaceted compound with significant potential in chemical biology and pharmaceutical research. Its unique chemical structure, versatile synthetic methods, promising biological activity, and favorable safety profile make it an attractive candidate for further exploration and development. As research continues to advance, it is likely that new applications and derivatives of this compound will emerge, contributing to the advancement of medical science and healthcare.

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